(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Description
(3S)-3-(5-Bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a useful research compound. Its molecular formula is C24H19BrFNO4 and its molecular weight is 484.321. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis and Modification
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure , has been utilized in peptide synthesis. An easily preparable dimethoxybenzhydrylamine derivative incorporating the Fmoc group serves as a precursor for C-terminal amide in solid-phase peptide synthesis. This approach is recommended for its efficacy in cleavage from the resin, with thioanisole-mediated trimethylsilyl bromide in trifluoroacetic acid being the preferred method (Funakoshi et al., 1988).
Renewable Building Blocks for Material Science
Phloretic acid, another compound bearing structural similarities, showcases the potential of renewable phenolic compounds for material science applications. It has been explored as a sustainable alternative to phenol for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This innovative approach not only supports the synthesis of bio-based benzoxazine end-capped molecules but also contributes to the development of materials with suitable thermal and thermo-mechanical properties for a broad spectrum of applications (Trejo-Machin et al., 2017).
Molecular Engineering for Solar Cell Applications
The engineering of organic sensitizers, including those with the fluoren-9-ylmethoxycarbonyl moiety, demonstrates significant advancements in solar cell technology. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, paving the way for the development of highly efficient dye-sensitized solar cells. This research highlights the potential of molecularly engineered sensitizers to enhance solar cell performance and contribute to renewable energy solutions (Kim et al., 2006).
Properties
IUPAC Name |
(3S)-3-(5-bromo-2-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrFNO4/c25-14-9-10-21(26)19(11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKRDMSQDVLAFG-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC(=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=CC(=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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